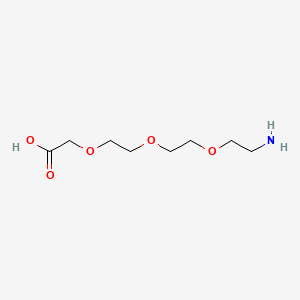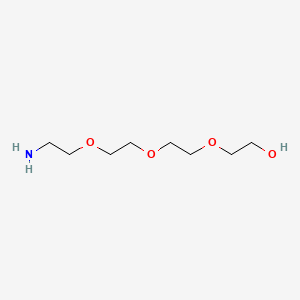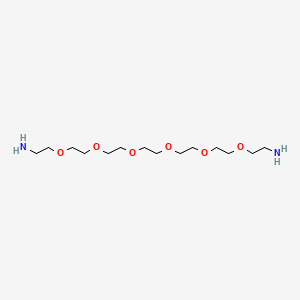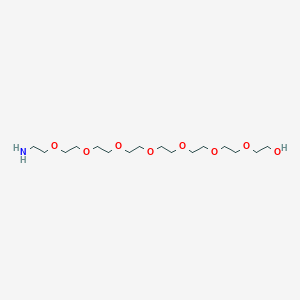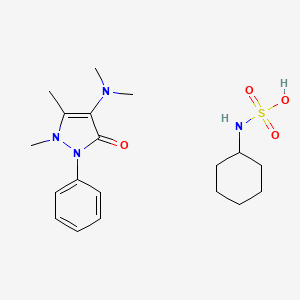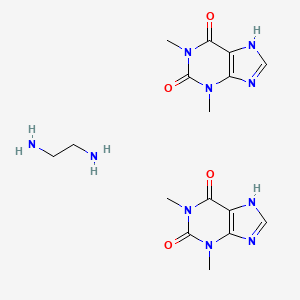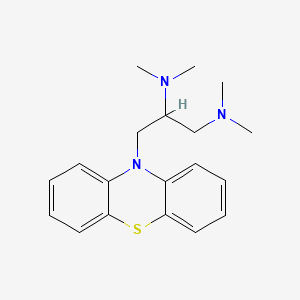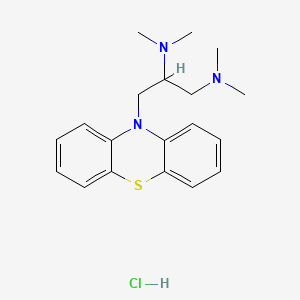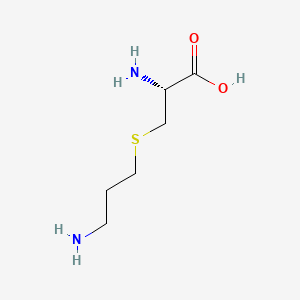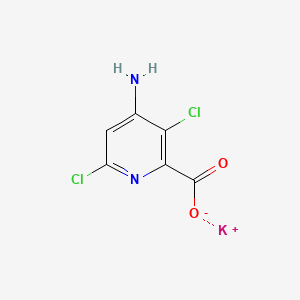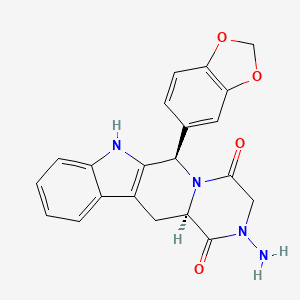
Antipain dihydrochloride
Overview
Description
Antipain dihydrochloride is a synthetic oligopeptide that acts as a reversible inhibitor of serine and cysteine proteases. It was first isolated from various strains of actinomycetes in 1972 . This compound is widely used in biochemical research due to its ability to inhibit proteases such as trypsin, papain, and cathepsins A and B .
Mechanism of Action
Target of Action
Antipain dihydrochloride is a serine/cysteine protease inhibitor . It primarily targets serine and cysteine proteases , including some trypsin-like serine proteases . These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits its target proteases by forming a hemiacetal adduct between the aldehyde group of the inhibitor and the active proteinase . This interaction prevents the proteases from cleaving peptide bonds, thereby inhibiting their activity.
Biochemical Pathways
The inhibition of serine and cysteine proteases by this compound affects various biochemical pathways. For instance, it can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It also inhibits plasmin less and cathepsin A more than leupeptin does , affecting the proteolytic pathways these enzymes are involved in.
Pharmacokinetics
It is known that the compound is soluble in water, yielding a clear to slightly hazy, yellow solution This solubility suggests that it could be readily absorbed and distributed in the body
Result of Action
The inhibition of protease activity by this compound can have several molecular and cellular effects. For example, it has been used in studies demonstrating the role of proteases in the process of cell transformation . It can also aid in the prevention of coagulation in blood .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it needs to be stored at -20 °C . Moreover, its solutions are subject to oxidation and racemization due to the presence of the aldehyde group . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Antipain dihydrochloride plays a crucial role in biochemical reactions by inhibiting a range of proteases. It interacts with enzymes such as papain, trypsin, cathepsin A, cathepsin B, cathepsin D, and plasmin . The nature of these interactions involves the formation of a hemiacetal adduct between the aldehyde group of this compound and the active site of the protease . This reversible inhibition allows researchers to study the function of these proteases in various biological contexts.
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting protease activity. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to restrict uterine DNA synthesis and function in mice . Additionally, it increases chromosomal aberrations and inhibits cell transformation induced by N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with proteases. By forming a hemiacetal adduct with the active site of the protease, this compound inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The reversible nature of this inhibition allows for precise control over protease activity in experimental settings.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can remain effective for at least three years . Stock solutions in water or buffer are stable for only one week at 2-8°C and approximately one month at -20°C . Repeated freeze-thaw cycles should be avoided to maintain the compound’s efficacy. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, depending on the stability of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects . Threshold effects are observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits proteases such as papain, trypsin, and cathepsins, affecting metabolic flux and metabolite levels . By modulating protease activity, this compound can influence the overall metabolic state of the cell, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in experimental settings.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases in different cellular contexts . By studying the subcellular distribution of this compound, researchers can gain insights into its role in various biological processes.
Preparation Methods
Antipain dihydrochloride is typically prepared through microbial fermentation using actinomycetes. The compound is then extracted and purified through a series of chromatographic techniques . It is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol, butanol, and propanol .
Chemical Reactions Analysis
Antipain dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Antipain dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Antipain dihydrochloride is similar to other protease inhibitors such as leupeptin and chymostatin. it has unique properties that distinguish it from these compounds:
Chymostatin: Both compounds inhibit chymotrypsin-like proteases, but this compound has a broader range of protease inhibition.
Similar compounds include:
- Leupeptin
- Chymostatin
- E-64
- Phenylmethanesulfonyl fluoride (PMSF)
Properties
CAS No. |
37682-72-7 |
|---|---|
Molecular Formula |
C27H45ClN10O6 |
Molecular Weight |
641.2 g/mol |
IUPAC Name |
2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H |
InChI Key |
RJRYYNKRPUWLRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDBM32804; BDBM-32804; BDBM 32804, Antipain |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



